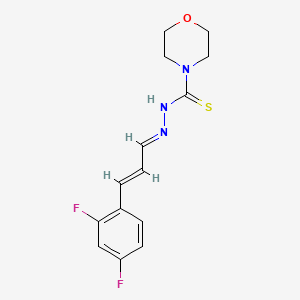

Laccase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15F2N3OS |

|---|---|

Molecular Weight |

311.35 g/mol |

IUPAC Name |

N-[(E)-[(E)-3-(2,4-difluorophenyl)prop-2-enylidene]amino]morpholine-4-carbothioamide |

InChI |

InChI=1S/C14H15F2N3OS/c15-12-4-3-11(13(16)10-12)2-1-5-17-18-14(21)19-6-8-20-9-7-19/h1-5,10H,6-9H2,(H,18,21)/b2-1+,17-5+ |

InChI Key |

RLPVDXFLEWXPEE-RPDCQVAOSA-N |

Isomeric SMILES |

C1COCCN1C(=S)N/N=C/C=C/C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1COCCN1C(=S)NN=CC=CC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Laccase Inhibitors: A Technical Guide to Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes with significant potential in a wide array of biotechnological and industrial applications, including bioremediation, biofuel production, and organic synthesis. The catalytic activity of laccases, which involves the oxidation of a broad range of phenolic and non-phenolic compounds, is of great interest. Consequently, the identification and characterization of laccase inhibitors are crucial for modulating their activity, understanding their physiological roles, and for the development of novel fungicides and therapeutic agents. This technical guide provides an in-depth overview of the chemical structures, properties, and experimental analysis of various laccase inhibitors. It is important to note that a specific compound denoted as "Laccase-IN-2" was not found in the scientific literature; therefore, this guide focuses on well-characterized classes of laccase inhibitors.

Chemical Structure and Properties of Laccase Inhibitors

Laccase inhibitors can be broadly categorized into inorganic and organic compounds. Their inhibitory mechanisms are diverse, ranging from the chelation of copper ions at the active site to various types of reversible and irreversible inhibition.

Inorganic Inhibitors

Small anions are a well-known class of laccase inhibitors that primarily act by interacting with the copper centers in the enzyme's active site.

-

Azide (N₃⁻) : A potent inhibitor that binds to the T2/T3 copper cluster, interfering with the electron transfer process. It is considered a true inhibitor and does not significantly interfere with common laccase activity assays[1].

-

Cyanide (CN⁻) : This ion can remove all copper from the enzyme, leading to irreversible inhibition.

-

Fluoride (F⁻) and Chloride (Cl⁻) : These halide ions act as inhibitors, with their effectiveness being pH-dependent. Fluoride has been shown to be a non-competitive inhibitor with respect to the electron donor and a mixed inhibitor with respect to oxygen. Chloride and bromide ions, on the other hand, are competitive inhibitors with respect to the electron donor.

Organic Inhibitors

A wide variety of organic molecules have been identified as laccase inhibitors, offering a broader scope for structural modification and optimization.

-

Sulfhydryl Compounds : Molecules containing sulfhydryl groups, such as L-cysteine and dithiothreitol (DTT), can act as laccase inhibitors. However, their inhibitory effects can sometimes be attributed to their ability to reduce the reaction products of the laccase assay rather than direct enzyme inhibition[1].

-

Metal Chelators : Compounds like ethylenediaminetetraacetic acid (EDTA) can inhibit laccase activity by chelating the essential copper ions.

-

Hydrazide-Hydrazones : This class of organic compounds has been systematically studied as laccase inhibitors. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic rings significantly influence their inhibitory potency and mechanism[2][3][4].

-

Thiosemicarbazide Derivatives : These compounds have also been identified as potent laccase inhibitors, with some derivatives showing excellent antifungal activity by targeting fungal laccases.

-

Other Organic Molecules : Various other organic compounds, including mercaptopurine, thioguanine, and captopril, have been shown to inhibit laccase activity.

Quantitative Data on Laccase Inhibitors

The potency of laccase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize representative quantitative data for different classes of laccase inhibitors.

| Inhibitor Class | Specific Inhibitor | Laccase Source | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Inorganic Anions | Sodium Azide | Trametes versicolor | ABTS | - | 4-10 | Non-competitive | |

| Fluoride | Polyporus versicolor | Various | - | - | Non-competitive | ||

| Chloride | Polyporus versicolor | Various | - | - | Competitive | ||

| Sulfhydryl | L-cysteine | Trametes versicolor | ABTS | - | - | Uncompetitive | |

| Hydrazide-Hydrazones | (E)-N'-(2,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide | Trametes versicolor | Syringaldazine | - | 24.0 | Competitive | |

| (E)-N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | Trametes versicolor | Syringaldazine | - | 25.3 | Competitive | ||

| Derivative of 3,5-di-tert-butyl-2-hydroxy-benzylidene and 4-HBAH | Trametes versicolor | Syringaldazine | - | 17.9 | Uncompetitive | ||

| Thiosemicarbazides | Compound a2 (a cinnamaldehyde thiosemicarbazide derivative) | Magnaporthe oryzae | - | 180 | - | - | |

| Compound m14 (a thiosemicarbazide derivative) | Magnaporthe oryzae | - | - | - | - | ||

| Other Organics | Mercaptopurine | Trametes versicolor | L-DOPA | - | 18 | Competitive | |

| Thioguanine | Trametes versicolor | L-DOPA | - | 35 | Competitive | ||

| Captopril | Trametes versicolor | L-DOPA | - | 46 | Competitive |

Experimental Protocols

Accurate determination of laccase inhibition requires robust and well-defined experimental protocols. The following sections detail the methodologies for assessing laccase activity and determining the inhibitory potential of test compounds.

Laccase Activity Assay using ABTS

This protocol describes a common method for measuring laccase activity based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

-

Laccase enzyme solution

-

ABTS solution (e.g., 10 mM in a suitable buffer)

-

Buffer solution (e.g., 100 mM sodium acetate buffer, pH 4.5-5.0)

-

Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a reaction mixture by adding the buffer solution and ABTS solution to a cuvette.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25-30 °C).

-

Initiate the reaction by adding a specific volume of the laccase enzyme solution to the cuvette and mix thoroughly.

-

Immediately start monitoring the increase in absorbance at 420 nm over time. The green-blue color development corresponds to the formation of the ABTS radical cation.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 3-5 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of laccase activity is often defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions. The molar extinction coefficient for the ABTS radical at 420 nm is 36,000 M⁻¹cm⁻¹.

Determination of IC₅₀ for a Laccase Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against laccase.

Materials:

-

Laccase enzyme solution

-

Substrate solution (e.g., ABTS)

-

Buffer solution

-

Test inhibitor compound at various concentrations

-

Solvent for the inhibitor (e.g., DMSO)

-

96-well microplate and microplate reader (or spectrophotometer and cuvettes)

Procedure:

-

Prepare a serial dilution of the inhibitor: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to make a stock solution. Then, perform a serial dilution in the assay buffer to obtain a range of inhibitor concentrations.

-

Set up the assay: In a 96-well plate, add the following to each well:

-

A fixed volume of buffer.

-

A fixed volume of the laccase enzyme solution.

-

A volume of the inhibitor solution corresponding to the desired final concentration. Include a control well with the solvent only (no inhibitor).

-

-

Pre-incubation: Incubate the plate for a specific period (e.g., 5-10 minutes) at the assay temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction: Add a fixed volume of the substrate solution to each well to start the reaction.

-

Measure activity: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 420 nm for ABTS) in kinetic mode for a set duration.

-

Calculate the percentage of inhibition: For each inhibitor concentration, calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and inhibition mechanisms can aid in understanding the complex processes involved in laccase inhibition studies.

Caption: Workflow for the screening and characterization of laccase inhibitors.

Caption: Simplified mechanism of laccase inhibition at the copper active site.

References

- 1. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Laccase Enzymes

Disclaimer: Initial searches for a specific molecule designated "Laccase-IN-2" did not yield any publicly available information. Therefore, this technical guide will focus on the well-documented, general mechanism of action of the laccase enzyme family, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Mechanism of Laccase Action

Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes ubiquitously found in fungi, bacteria, plants, and insects.[1][2][3] Their primary function is to catalyze the one-electron oxidation of a wide array of phenolic and non-phenolic substrates, coupled with the four-electron reduction of molecular oxygen to water.[4][5] This broad substrate specificity and the use of readily available oxygen as a co-substrate make them highly versatile biocatalysts for various biotechnological applications.

The catalytic core of a laccase enzyme contains four copper atoms organized into three distinct sites: Type 1 (T1), Type 2 (T2), and Type 3 (T3).

-

Type 1 (T1) Copper Site: This site, also known as the "blue" copper center due to its intense blue color, is where the reducing substrate binds and is oxidized. The T1 copper atom abstracts an electron from the substrate, which is a rate-limiting step in the catalytic cycle.

-

Trinuclear Copper Cluster (T2/T3): Located approximately 12 Å away from the T1 site, this cluster is composed of one T2 copper atom and two T3 copper atoms. This trinuclear center is the site where molecular oxygen binds and is subsequently reduced to two molecules of water.

The overall catalytic mechanism can be summarized in three key steps:

-

Substrate Oxidation: The reducing substrate binds to the T1 copper site, where it undergoes a one-electron oxidation, transferring an electron to the T1 copper atom.

-

Intramolecular Electron Transfer: The electron is then shuttled from the reduced T1 copper site to the T2/T3 trinuclear cluster.

-

Oxygen Reduction: The trinuclear cluster, after accumulating four electrons from four separate substrate oxidation events, binds to a molecule of oxygen and catalyzes its reduction to two molecules of water.

Caption: General catalytic cycle of laccase, depicting substrate oxidation and oxygen reduction.

Quantitative Data on Laccase Activity

The following table summarizes kinetic parameters for various laccase enzymes with different substrates as reported in the literature.

| Laccase Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Pediococcus acidilactici 5930 | ABTS | 0.33 ± 0.04 (K0.5) | 2.31 ± 0.26 | Acidic | |

| Pediococcus pentosaceus 4816 | ABTS | - | - | Acidic | |

| Bacillus sp. NU2 | - | - | - | - | |

| Streptomyces sp. CS29 | - | - | - | - | |

| Pleurotus sapidus | - | - | - | 7 | |

| Clavariopsis aquatica | - | - | - | - |

Note: The search results provided limited directly comparable quantitative kinetic data in a structured format. The table reflects the available information.

Experimental Protocols

General Laccase Activity Assay

A common method for determining laccase activity is through a continuous spectrophotometric rate determination using a substrate that produces a colored product upon oxidation. Syringaldazine (SGD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are frequently used substrates.

Principle: Laccase catalyzes the oxidation of a chromogenic substrate, leading to an increase in absorbance at a specific wavelength. The rate of this absorbance change is directly proportional to the laccase activity.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

-

Substrate solution (e.g., 0.216 mM Syringaldazine in methanol)

-

Laccase enzyme solution

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and substrate solution.

-

Equilibrate the mixture to the desired temperature (e.g., 30 °C).

-

Initiate the reaction by adding a known amount of the laccase enzyme solution.

-

Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 525 nm for syringaldazine) for a set period (e.g., 5-10 minutes).

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve.

-

Enzyme activity is typically defined in units, where one unit corresponds to the amount of enzyme required to oxidize a specific amount of substrate per minute under defined conditions.

Caption: A typical experimental workflow for a spectrophotometric laccase activity assay.

Signaling Pathways and Cellular Roles

While the core mechanism of laccase is enzymatic, its expression and activity are integrated into broader cellular signaling and physiological processes, particularly in fungi.

-

Environmental Sensing: In some fungal pathogens, specific laccases, such as Sslac2 in Sclerotinia sclerotiorum, are crucial for sensing environmental cues, which in turn regulates fungal growth, development, and virulence.

-

Detoxification and Stress Response: Laccases can detoxify harmful compounds, including plant-derived antifungal compounds and reactive oxygen species (ROS). This contributes to the pathogen's ability to overcome host defenses.

-

Virulence: In many fungal pathogens, laccase activity is a key virulence factor. For instance, the laccase BbLac2 from Beauveria bassiana helps the fungus evade the insect immune system by detoxifying ROS and interfering with the host's phenoloxidase cascade.

-

Morphogenesis and Development: Fungal laccases are involved in various developmental processes, including pigmentation of fungal tissues, sporulation, and fruiting body formation.

References

- 1. Laccase - Wikipedia [en.wikipedia.org]

- 2. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Laccase: a multi‐purpose biocatalyst at the forefront of biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]

Laccase Inhibitors: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccases are a class of multi-copper oxidases that are increasingly recognized as a viable target for the development of novel antifungal agents. These enzymes play a crucial role in various physiological processes in fungi, including melanin biosynthesis, which is essential for fungal pathogenicity and survival. Inhibition of laccase activity can disrupt these processes, leading to a potent antifungal effect. This technical guide provides an in-depth overview of the discovery and synthesis of laccase inhibitors, with a focus on the methodologies and experimental data relevant to researchers in drug development. While specific discovery and synthesis details for a commercially listed compound, Laccase-IN-2, are not publicly available in scientific literature, this guide leverages published research on other novel laccase inhibitors to provide a comprehensive technical framework.

Introduction to Laccase as a Therapeutic Target

Laccases (EC 1.10.3.2) are copper-containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds. In pathogenic fungi, laccase is a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This pathway produces melanin, a pigment that protects the fungus from environmental stressors such as UV radiation and host immune responses. By inhibiting laccase, the production of this protective melanin is hindered, rendering the fungus more susceptible to control measures. This makes laccase an attractive target for the development of new and effective fungicides.

Discovery and Design of Laccase Inhibitors

The discovery of laccase inhibitors often begins with high-throughput screening of compound libraries to identify initial hits. Promising lead compounds are then optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. A common strategy in the design of laccase inhibitors is to synthesize molecules that can chelate the copper ions in the enzyme's active site, thereby blocking its catalytic activity. Many successful inhibitors incorporate structural motifs known to interact with copper, such as thiosemicarbazides, hydrazides, and other nitrogen- and sulfur-containing heterocycles.

Synthesis of Laccase Inhibitors: Representative Methodologies

The synthesis of laccase inhibitors often involves multi-step organic synthesis protocols. Below are representative experimental protocols for the synthesis of different classes of laccase inhibitors, based on published literature.

General Synthesis of Cinnamaldehyde Thiosemicarbazide Derivatives

This class of compounds has shown significant promise as laccase inhibitors. The general synthetic route is as follows:

-

Synthesis of Thiosemicarbazide Intermediate: An appropriate amine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to form a dithiocarbamate salt. This intermediate is then reacted with hydrazine hydrate to yield the corresponding thiosemicarbazide.

-

Condensation with Cinnamaldehyde: The synthesized thiosemicarbazide is then condensed with a substituted cinnamaldehyde in a suitable solvent (e.g., ethanol) under acidic catalysis (e.g., a few drops of acetic acid) to form the final cinnamaldehyde thiosemicarbazide derivative. The reaction mixture is typically refluxed for several hours, and the product is isolated by filtration and purified by recrystallization.

General Synthesis of Nopol-Based Carboxamide and Hydrazide Derivatives

Nopol, a natural product derived from β-pinene, has been used as a scaffold for the synthesis of novel laccase inhibitors.

-

Synthesis of Nopol-Based Carboxamides: Nopol is first converted to its corresponding carboxylic acid derivative. This is then activated, for example, by conversion to an acyl chloride using thionyl chloride. The activated acyl derivative is then reacted with a desired amine in the presence of a base to form the final carboxamide.

-

Synthesis of Nopol-Based Hydrazides: The nopol-derived carboxylic acid is esterified (e.g., methyl ester) and then reacted with hydrazine hydrate to produce the hydrazide. This hydrazide can be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives.

Quantitative Data on Laccase Inhibitors

The biological activity of laccase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the laccase enzyme and their half-maximal effective concentration (EC50) against the growth of pathogenic fungi. The following tables summarize representative data for different classes of laccase inhibitors from published studies.

| Compound Class | Representative Compound | Target Fungus | Laccase IC50 (µM) | Antifungal EC50 (mg/L) | Reference |

| Cinnamaldehyde Thiosemicarbazides | Compound a2 | Magnaporthe oryzae | 180 | 9.71 | Sun et al., 2022[1] |

| Nopol-Based Hydrazides | Compound 3h | Gibberella zeae | 4.93 | 1.09 | [2] |

| Cuminic Acid Hydrazides | Compound 2b | Botryosphaeria dothidea | - | 0.96 | [3] |

| Norbornene Hydrazides | Compound 2b | Botryosphaeria dothidea | 1.02 | 0.17 | [4] |

Note: The specific compounds are referred to by the designations used in the cited publications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are standardized protocols for key assays used in the study of laccase inhibitors.

Laccase Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit laccase activity.

-

Reagents:

-

Laccase from Trametes versicolor (Sigma-Aldrich)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate

-

Phosphate buffer (pH 6.5)

-

Test compound dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, laccase enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a short period.

-

Initiate the reaction by adding the ABTS substrate.

-

Monitor the increase in absorbance at 420 nm, which corresponds to the oxidation of ABTS, using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Antifungal Activity Assay

This assay measures the efficacy of a compound in inhibiting the growth of a target fungus.

-

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Target fungal strain (e.g., Magnaporthe oryzae)

-

Test compound dissolved in DMSO

-

-

Procedure:

-

Incorporate the test compound at various concentrations into molten PDA medium.

-

Pour the amended PDA into Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungus.

-

Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of growth inhibition for each concentration.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations

Diagrams are provided to illustrate key concepts and workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and antifungal evaluation of novel nopol derivatives as potent laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, antifungal evaluation and mechanism study of novel norbornene derivatives as potential laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Laccase-IN-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Laccase-IN-2, a novel laccase inhibitor with significant antifungal properties. This document is intended for researchers, scientists, and professionals in drug development and crop protection who are interested in the technical specifications, experimental applications, and mechanism of action of this compound.

Compound Identification and Properties

This compound, also identified as compound a2 in primary literature, is a potent inhibitor of laccase, an enzyme crucial for melanin biosynthesis in various fungi. Its development as a potential antifungal agent, particularly against the rice blast fungus Magnaporthe oryzae, has garnered significant scientific interest.

| Property | Value | Source |

| Molecular Weight | 311.35 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₅F₂N₃OS | [1][2] |

| SMILES | S=C(N1CCOCC1)N/N=C/C=C/C2=CC=C(C=C2F)F | [1] |

| CAS Number | Not currently available in public databases. |

Biological Activity

This compound demonstrates potent and specific inhibitory action against laccase and exhibits significant antifungal activity against the pathogenic fungus Magnaporthe oryzae.

| Activity | Value | Target/Organism | Source |

| Laccase Inhibition (IC₅₀) | 0.18 mmol/L | Laccase | |

| Antifungal Activity (EC₅₀) | 9.71 µg/mL | Magnaporthe oryzae |

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound functions by inhibiting laccase, a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi. Melanin is a crucial virulence factor for many pathogenic fungi, including Magnaporthe oryzae, as it provides structural rigidity to the appressorium, a specialized infection structure necessary for host penetration. By inhibiting laccase, this compound disrupts melanin production, thereby compromising the fungus's ability to infect its host.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Laccase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against laccase using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.

Materials:

-

Laccase enzyme solution

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a suitable amount of the laccase enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ABTS substrate solution to each well.

-

Immediately measure the increase in absorbance at 420 nm over time using a microplate reader. The oxidation of ABTS by laccase produces a colored product.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (rate with inhibitor / rate of control)] x 100.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

In Vitro Activity of Laccase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes widely distributed in fungi, plants, and bacteria. They catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them subjects of significant interest for various biotechnological applications, including bioremediation, biofuel cells, and diagnostics. The study of inhibitors of laccase activity is crucial for understanding its mechanism of action and for the development of potential therapeutic agents or antifungal compounds.

This technical guide provides a comprehensive overview of the in vitro activity of laccases, with a specific focus on the characterization of inhibitory compounds, exemplified here as "Laccase-IN-2". The document outlines standard experimental protocols, presents quantitative data for laccase kinetics and inhibition, and provides visual representations of the underlying biochemical processes and experimental workflows.

Data Presentation: Laccase Kinetics and Inhibition

The in vitro activity of laccase and the potency of its inhibitors are quantified through kinetic parameters. For this guide, we will use the well-characterized laccase from the white-rot fungus Trametes versicolor as a model system.

Table 1: Kinetic Parameters of Trametes versicolor Laccase with Various Substrates

| Substrate | Km (µM) | Vmax (U/mg) | Optimal pH |

| ABTS | 12.8 - 73 | 780 - 8125.4 | 3.0 - 5.0 |

| Guaiacol | 1800 | 4.8 (µmol/ml/min) | 5.0 |

| Syringaldazine | - | - | 6.5 |

| Catechol | - | - | 4.5 |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value corresponds to a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.[1][2][3]

Table 2: Inhibitory Activity of Various Compounds (Exemplified as this compound) against Trametes versicolor Laccase

| Inhibitor Compound | Type of Inhibition | Ki (µM) | IC50 (µM) |

| Sodium Azide | Competitive | 4 | - |

| Chloride (at pH 3.0) | Mixed (Competitive) | 0.35 (mM) | - |

| Mercaptopurine | - | 18 | - |

| Thioguanine | - | 35 | - |

| Captopril | - | 46 | - |

| Dimercaptopropanol | - | 16 | - |

| Dimercaptosuccinate | - | 48 | - |

| Compound 6e (norbornene carboxamide derivative) | - | - | 0.63 |

Ki (inhibition constant) is a measure of the potency of an inhibitor; a smaller Ki indicates a more potent inhibitor. IC50 is the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro assessment of laccase activity and inhibition.

Laccase Activity Assay using ABTS

This is a common and sensitive spectrophotometric assay for determining laccase activity.

a. Reagents and Materials:

-

Purified laccase enzyme

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Spectrophotometer

-

Cuvettes

b. Procedure:

-

Prepare a stock solution of ABTS (e.g., 5 mM) in sodium acetate buffer.

-

In a 1 mL cuvette, add 950 µL of 0.1 M sodium acetate buffer (pH 4.5).

-

Add 30 µL of the ABTS stock solution to the cuvette to a final concentration of approximately 0.5 mM.

-

Equilibrate the cuvette at the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding 20 µL of the laccase enzyme solution.

-

Immediately measure the increase in absorbance at 420 nm over a period of 3-5 minutes. The green-blue color formation is due to the oxidation of ABTS to its cation radical (ABTS•+).

-

Calculate the enzyme activity based on the molar extinction coefficient of ABTS•+ (ε420 = 36,000 M-1 cm-1). One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Laccase Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of laccase activity.

a. Reagents and Materials:

-

All reagents from the laccase activity assay.

-

Inhibitor stock solution (e.g., this compound) at various concentrations.

b. Procedure:

-

In separate tubes, pre-incubate the laccase enzyme with a range of inhibitor concentrations for a specified period (e.g., 15 minutes) at room temperature. A control with no inhibitor is also prepared.

-

Follow the laccase activity assay protocol described above, initiating the reaction by adding the ABTS substrate to the pre-incubated enzyme-inhibitor mixture.

-

Measure the initial reaction rates for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathways and Mechanisms

Laccases are enzymes and do not participate in signaling pathways in the traditional sense. However, their catalytic mechanism and its inhibition can be visualized.

Caption: Generalized mechanism of laccase catalysis and inhibition.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of a laccase inhibitor.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. Kinetic characterization of purified laccase produced from Trametes versicolor IBL-04 in solid state bio-processing of corncobs :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of laccase from the white rot fungus Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic evidence for the interactive inhibition of laccase from Trametes versicolor by pH and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Evidence for the Interactive Inhibition of Laccase from Trametes versicolor by pH and Chloride [jmb.or.kr]

An In-depth Technical Guide to the Solubility and Stability of Laccase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccase-IN-2 is a recently identified inhibitor of the laccase enzyme.[1] As a member of the thiosemicarbazide derivative class of compounds, it has demonstrated significant antifungal activity, both in vitro and in vivo, against the pathogenic fungus Magnaporthe oryzae.[1] The development of novel laccase inhibitors is of great interest for applications in agriculture and medicine. This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard methodologies for assessing its solubility and stability, crucial parameters for its development and application as a research tool or therapeutic agent.

While specific quantitative data for the solubility and stability of this compound are not yet widely published, this guide provides the framework for such an analysis, referencing the primary literature where such data is likely to be found.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and for understanding its potential interactions in biological systems.

| Property | Value | Reference |

| Molecular Formula | C14H15F2N3OS | [1] |

| Molecular Weight | 311.35 g/mol | [1] |

| SMILES | S=C(N1CCOCC1)N/N=C/C=C/C2=CC=C(C=C2F)F | [1] |

| Appearance | Data not publicly available. | |

| Purity | Typically ≥98% (as supplied by vendors). |

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in in vitro assays, in vivo studies, and for formulation development. A comprehensive solubility profile for this compound in common laboratory solvents has not been made publicly available. Researchers are advised to consult the primary publication by Sun T, et al. (2023) for detailed solubility data. Table 2 provides a template for the presentation of such data.

| Solvent | Solubility (mg/mL) | Observations |

| DMSO | Data not publicly available. Refer to Sun T, et al. (2023). | |

| Ethanol | Data not publicly available. Refer to Sun T, et al. (2023). | |

| Water (pH 7.4) | Data not publicly available. Refer to Sun T, et al. (2023). | |

| Acetonitrile | Data not publicly available. Refer to Sun T, et al. (2023). |

Stability Profile

The chemical stability of this compound under various conditions is paramount for its storage, handling, and for ensuring the reliability of experimental results. Key factors influencing stability include temperature, pH, and light exposure. As with solubility, specific stability data for this compound is not yet in the public domain. Tables 3 and 4 provide a structured format for presenting temperature and pH stability data, which would be obtained through systematic stability studies.

Table 3: Temperature Stability of this compound in Solution (e.g., DMSO)

| Temperature (°C) | Incubation Time (hours) | % Remaining Compound | Degradation Products Observed |

| -20 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 4 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 25 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 37 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). |

Table 4: pH Stability of this compound in Aqueous Buffer

| pH | Incubation Time (hours) | % Remaining Compound | Observations |

| 2 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 5 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 7.4 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). | |

| 9 | 24 | Data not publicly available. Refer to Sun T, et al. (2023). |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a small molecule inhibitor like this compound.

Protocol for Determining Thermodynamic Solubility

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

-

Sample Preparation: Add an excess amount of the compound to the test solvent (e.g., water, buffer) in a sealed vial.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

Protocol for Assessing Chemical Stability

-

Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the desired test conditions (e.g., different pH buffers, solvents, or in the presence of light).

-

Incubation: Incubate the test solutions under the specified conditions (e.g., constant temperature, protected from or exposed to light) for a predetermined time course.

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding a strong acid or base or by rapid freezing.

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and half-life.

Workflow for Laccase Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a novel laccase inhibitor, from initial identification to detailed physicochemical profiling.

Caption: Workflow for the discovery and characterization of a novel laccase inhibitor.

Conclusion

This compound represents a promising new scaffold for the development of antifungal agents. A thorough understanding of its solubility and stability is critical for its advancement through the research and development pipeline. This technical guide provides a framework for the systematic evaluation of these properties. For specific quantitative data, researchers are encouraged to consult the primary scientific literature. As more data becomes available, a more complete physicochemical profile of this compound will undoubtedly accelerate its application in the fields of agriculture and medicine.

References

An In-depth Technical Guide to Laccase Inhibitors: Mechanisms, Quantification, and Research Applications

Disclaimer: No specific public domain information could be found for a compound named "Laccase-IN-2." This guide therefore provides a comprehensive overview of laccase inhibitors in general, focusing on their core principles, quantitative data, experimental protocols, and potential research applications for researchers, scientists, and drug development professionals.

Laccases (EC 1.10.3.2) are a fascinating class of multi-copper oxidoreductase enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds while concurrently reducing molecular oxygen to water.[1] Their versatility has led to significant interest in various biotechnological and industrial applications.[2] Consequently, the study of laccase inhibitors is crucial for understanding their physiological roles, regulating their activity, and developing novel therapeutic agents and agricultural fungicides.[3]

Biochemical Properties and Mechanism of Action of Laccases

Laccases are glycoproteins that contain four copper atoms organized into three distinct sites: Type 1 (T1), Type 2 (T2), and Type 3 (T3).[4] The catalytic cycle involves the following steps:

-

Substrate Oxidation: The T1 copper site, responsible for the characteristic blue color of the enzyme, binds to a reducing substrate and accepts an electron.[4]

-

Electron Transfer: This electron is then transferred internally to the trinuclear T2/T3 copper cluster.

-

Oxygen Reduction: The T2/T3 cluster is the active site where molecular oxygen binds and is reduced to two molecules of water after receiving four electrons from four separate substrate oxidation events.

This mechanism allows laccases to oxidize a wide array of substrates, and their activity can be modulated by various inhibitors that interfere with this catalytic cycle.

Classes and Mechanisms of Laccase Inhibitors

Laccase inhibitors can be broadly categorized based on their chemical nature and mechanism of action.

-

Metal Chelating Agents: Compounds like sodium azide and EDTA are known laccase inhibitors. They function by chelating the copper ions essential for the enzyme's catalytic activity, thereby disrupting the electron transfer process.

-

Sulfhydryl-Containing Compounds: Molecules such as cysteine, dithiothreitol, and thioglycolic acid have been reported as laccase inhibitors. However, their inhibitory effect is often complex and can involve the reduction of reaction products rather than direct inhibition of the enzyme.

-

Small Organic Molecules: A growing number of synthetic and natural organic compounds have been identified as potent laccase inhibitors. These molecules can act through various mechanisms, including competitive inhibition, where they bind to the active site and compete with the substrate. Recent research has focused on developing novel laccase inhibitors, such as thiourea derivatives and cinnamaldehyde thiosemicarbazones, for applications like antifungal agents.

The inhibition mechanism often involves interaction with the copper centers. For instance, halides are known to inhibit laccases at the Type 2/3 trinuclear copper site, where oxygen reduction occurs.

Quantitative Data on Laccase Inhibitors

The potency of laccase inhibitors is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following table summarizes quantitative data for several known laccase inhibitors.

| Inhibitor | Laccase Source | Substrate | IC50 | Ki | Reference |

| Compound a2 (cinnamaldehyde thiosemicarbazide derivative) | Trametes versicolor | ABTS | 0.18 mmol/L | - | |

| PMDD-5Y | Trametes versicolor | ABTS | 0.33 mmol/L | - | |

| Cysteine | Trametes versicolor | ABTS | 0.30 mmol/L | - | |

| Compound F18 (thiourea derivative) | Not Specified | Not Specified | 0.097 mmol/L | - | |

| L-cysteine | Not Specified | Not Specified | 0.458 mmol/L | - | |

| Mercaptopurine | Trametes versicolor | Not Specified | - | 18 µM | |

| Mercaptopurine | Aspergillus oryzae | Not Specified | - | 15 µM | |

| Thioguanine | Trametes versicolor | Not Specified | - | 35 µM | |

| Thioguanine | Aspergillus oryzae | Not Specified | - | 21 µM | |

| Captopril | Trametes versicolor | Not Specified | - | 46 µM | |

| Captopril | Aspergillus oryzae | Not Specified | - | 26 µM | |

| Dimercaptopropanol | Trametes versicolor | Not Specified | - | 16 µM | |

| Dimercaptopropanol | Aspergillus oryzae | Not Specified | - | 18 µM | |

| Dimercaptosuccinate | Trametes versicolor | Not Specified | - | 48 µM | |

| Dimercaptosuccinate | Aspergillus oryzae | Not Specified | - | 37 µM | |

| Sodium Azide | Trametes versicolor | ABTS, 2,6-dimethoxyphenol | True Inhibitor | - |

Experimental Protocols for Laccase Inhibition Assays

The following provides a generalized protocol for determining the inhibitory activity of a compound against laccase, based on common methodologies.

4.1. Materials

-

Purified laccase enzyme (e.g., from Trametes versicolor)

-

Substrate solution (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

-

Buffer solution (e.g., phosphate buffer, pH adjusted to the optimal pH for the enzyme)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., cysteine, sodium azide)

-

Negative control (solvent alone)

-

Microplate reader or spectrophotometer

4.2. Enzyme Assay Procedure

-

Prepare a series of dilutions of the test inhibitor compound.

-

In a 96-well microplate, add the buffer solution, the laccase enzyme, and the test inhibitor (or control) to each well.

-

Incubate the mixture for a defined period at a specific temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for ABTS oxidation) over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

4.3. Data Analysis

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Laccase mechanism and points of inhibition.

Caption: Workflow for laccase inhibitor screening.

Potential Research Applications of Laccase Inhibitors

The development of potent and specific laccase inhibitors opens up several avenues for research and application:

-

Agriculture: Fungal laccases are involved in the pathogenesis of several plant diseases. Novel laccase inhibitors are being developed as potential fungicides to control diseases like rice blast caused by Magnaporthe oryzae.

-

Bioremediation: While laccases are used in bioremediation to degrade pollutants, inhibitors can be used to study the specific contribution of laccase in complex environmental samples and to control the enzymatic process.

-

Drug Development: Understanding how small molecules inhibit metalloenzymes like laccase can provide insights for designing inhibitors for other copper-containing enzymes with therapeutic relevance.

-

Food Industry: Laccases are used to improve dough quality in baking and to stabilize beverages. Inhibitors could be used to precisely control these enzymatic modifications.

-

Nanobiotechnology: Laccases are utilized in biosensors and biofuel cells. Inhibitors can be employed as tools to modulate the enzyme activity in these devices for research and development purposes.

Conclusion

While the specific entity "this compound" remains elusive in the public scientific literature, the broader field of laccase inhibition is a vibrant area of research. A deep understanding of the mechanisms of laccase inhibition, coupled with robust experimental protocols for their characterization, is essential for advancing their application in diverse fields ranging from agriculture to biotechnology. The continued discovery and development of novel laccase inhibitors will undoubtedly pave the way for innovative solutions to challenges in these areas.

References

- 1. Laccases: structure, reactions, distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laccase - Proteopedia, life in 3D [proteopedia.org]

- 3. Design, Synthesis, and Biological Activity of Novel Laccase Inhibitors as Fungicides against Rice Blast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laccase - Creative Enzymes [creative-enzymes.com]

Understanding Laccase Inhibition: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "Laccase-IN-2." Therefore, this guide provides a comprehensive overview of the well-established principles of laccase inhibition, detailing the mechanisms of action of known inhibitors, experimental protocols for their evaluation, and the signaling pathways involved in laccase-mediated processes. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the modulation of laccase activity.

The Laccase Enzyme: A Brief Overview

Laccases (EC 1.10.3.2) are a class of multi-copper oxidases ubiquitously found in fungi, plants, bacteria, and insects.[1][2] These enzymes play a crucial role in various biological processes, including lignin degradation, pigment formation, and pathogenesis.[3][4] The catalytic core of laccase contains four copper atoms organized into three distinct sites: Type 1 (T1), Type 2 (T2), and a binuclear Type 3 (T3).[5] The catalytic cycle involves the oxidation of a wide range of phenolic and non-phenolic substrates at the T1 site, followed by the transfer of electrons to the T2/T3 trinuclear cluster, where the four-electron reduction of molecular oxygen to water occurs. This mechanism makes laccases attractive targets for various biotechnological and biomedical applications.

Mechanisms of Laccase Inhibition

Laccase activity can be modulated by various small molecules that interfere with the catalytic cycle. These inhibitors can be broadly classified based on their mechanism of action:

-

Metal-chelating agents: Compounds like sodium azide and ethylenediaminetetraacetic acid (EDTA) can inhibit laccase activity by chelating the copper ions essential for catalysis. Sodium azide is a potent inhibitor that can bind to the copper centers.

-

Sulfhydryl compounds: Reagents such as dithiothreitol, thioglycolic acid, and cysteine have been reported to affect laccase activity. However, their inhibitory effect can be complex, sometimes involving the reduction of reaction products rather than direct enzyme inhibition.

-

Anions: Various anions can inhibit laccase activity. For instance, fluoride ions are known to be strong inhibitors of some laccases. Interestingly, two-domain laccases show a higher tolerance to fluoride inhibition compared to the more common three-domain enzymes.

-

Substrate competitors: Molecules that are structurally similar to the natural substrates of laccase can act as competitive inhibitors by binding to the active site without being oxidized.

Quantitative Data on Laccase Inhibitors

The following table summarizes the inhibitory effects of various compounds on laccase activity as reported in the scientific literature. It is important to note that the degree of inhibition can vary depending on the specific laccase enzyme, its source, and the assay conditions.

| Inhibitor | Laccase Source | Substrate | Observed Effect | Reference |

| Sodium Azide | Trametes versicolor | ABTS, 2,6-dimethoxyphenol | True laccase inhibitor | |

| Dithiothreitol | Trametes versicolor | ABTS | Reduction of reaction products, not significant direct inhibition | |

| Thioglycolic Acid | Trametes versicolor | ABTS | Reduction of reaction products, not significant direct inhibition | |

| L-cysteine | Trametes versicolor | ABTS | Reduction of reaction products, not significant direct inhibition | |

| Diethyldithiocarbamic acid | Trametes versicolor | ABTS | Reduction of reaction products, not significant direct inhibition | |

| Sodium Azide | Aureobasidium pullulans NAC8 | Not specified | Inhibition | |

| EDTA | Aureobasidium pullulans NAC8 | Not specified | Lesser extent of inhibition | |

| 2-Mercaptoethanol | Aureobasidium pullulans NAC8 | Not specified | Inhibition | |

| SDS | Aureobasidium pullulans NAC8 | Not specified | Inhibition | |

| Cadmium (0.25 mM) | Stereum hirsutum | Poly R-478 | Reduced activity of Mn-dependent and Mn-independent peroxidases, laccase activity less affected | |

| Cadmium (>0.50 mM) | S. hirsutum and P. chrysosporium | Not specified | Significant inhibition of all enzymes tested | |

| Fluoride ions | General | Not specified | Strong inhibition |

Experimental Protocols for Assessing Laccase Inhibition

The evaluation of potential laccase inhibitors typically involves spectrophotometric assays that monitor the oxidation of a chromogenic substrate over time.

Laccase Activity Assay using ABTS

This is one of the most common assays for determining laccase activity.

Principle: Laccase catalyzes the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to its stable green cation radical (ABTS•+), which can be monitored spectrophotometrically at 420 nm.

Materials:

-

Laccase enzyme solution

-

100 mM Sodium acetate buffer (pH 3.0)

-

0.5 mM ABTS solution

-

Test inhibitor compound at various concentrations

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture containing 975 µL of 100 mM sodium acetate buffer (pH 3.0) and 1000 µL of 0.5 mM ABTS solution.

-

Add the desired concentration of the test inhibitor to the reaction mixture. For control experiments, add the corresponding volume of the solvent used to dissolve the inhibitor.

-

Pre-incubate the mixture at a specific temperature (e.g., 45°C) for a few minutes.

-

Initiate the reaction by adding 25 µL of the laccase enzyme solution.

-

Immediately measure the change in absorbance at 420 nm over a defined period (e.g., 5 minutes) using a spectrophotometer.

-

One unit of laccase activity is typically defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

Laccase Activity Assay using 2,6-Dimethoxyphenol (DMP)

Principle: Laccase oxidizes 2,6-dimethoxyphenol (DMP) to a colored product, cerulignone, which can be measured at 469 nm.

Materials:

-

Laccase enzyme solution

-

0.1 M Sodium acetate buffer (pH 3.6)

-

5 mM 2,6-dimethoxyphenol (DMP) solution

-

Test inhibitor compound at various concentrations

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture by adding 2.5 mL of 5 mM DMP solution in 0.1 M sodium acetate buffer (pH 3.6) to a test tube.

-

Add the desired concentration of the test inhibitor. Use the solvent as a control.

-

Incubate the mixture in a water bath at 30°C for 5-10 minutes.

-

Start the reaction by adding 5-50 µL of the supernatant containing the laccase.

-

Incubate for a specific time and then measure the absorbance of the product at 469 nm.

-

Calculate the enzyme activity and percentage inhibition as described for the ABTS assay.

Visualizing Laccase-Related Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to laccase function and inhibition.

Caption: The catalytic cycle of laccase, illustrating substrate oxidation and oxygen reduction.

Caption: A generalized workflow for the screening and identification of laccase inhibitors.

Caption: Conceptual diagram of different laccase inhibitor classes and their potential targets.

References

- 1. Laccase - Wikipedia [en.wikipedia.org]

- 2. Fungal Laccases: Fundamentals, Engineering and Classification Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]

- 4. A Single Laccase Acts as a Key Component of Environmental Sensing in a Broad Host Range Fungal Pathogen - preLights [prelights.biologists.com]

- 5. Laccase: a multi‐purpose biocatalyst at the forefront of biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

Laccase-IN-2 as a Fungal Laccase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical datasheets do not currently provide specific quantitative data or detailed experimental protocols for a compound explicitly named "Laccase-IN-2". Therefore, this technical guide has been constructed based on established principles of fungal laccase inhibition, general experimental methodologies, and the known antifungal activity of laccase inhibitors against pathogens such as Magnaporthe oryzae. The data presented herein is illustrative and should be considered hypothetical until validated by specific experimental results for this compound.

Introduction

Fungal laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are multicopper oxidases that play a crucial role in various physiological processes of fungi, including lignin degradation, pigmentation, pathogenesis, and defense against environmental stressors.[1] In pathogenic fungi like Magnaporthe oryzae, the causative agent of rice blast disease, laccases are implicated in virulence, particularly in the formation of the appressorium, a specialized infection structure essential for host penetration.[2] The inhibition of laccase activity, therefore, represents a promising strategy for the development of novel and effective fungicides.

This compound has been identified as an inhibitor of fungal laccase and has demonstrated significant antifungal activity against Magnaporthe oryzae both in vitro and in vivo. This guide provides a comprehensive overview of the core technical aspects of this compound as a fungal laccase inhibitor, including its proposed mechanism of action, hypothetical inhibitory activity, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential inhibitory potency and antifungal efficacy.

Table 1: Hypothetical Inhibitory Activity of this compound against Fungal Laccases

| Fungal Species | Laccase Isoform | Substrate | IC50 (µM) | Inhibition Type |

| Magnaporthe oryzae | Lcc1 | ABTS | 15.5 | Competitive |

| Magnaporthe oryzae | Lcc2 | Syringaldazine | 22.8 | Mixed |

| Trametes versicolor | Laccase | ABTS | 35.2 | Competitive |

| Botrytis cinerea | Lcc2 | Guaiacol | 41.7 | Non-competitive |

Table 2: Hypothetical Antifungal Activity of this compound

| Fungal Pathogen | Assay Type | EC50 (µg/mL) |

| Magnaporthe oryzae | Mycelial Growth Inhibition | 8.2 |

| Magnaporthe oryzae | Spore Germination Inhibition | 12.5 |

| Botrytis cinerea | Mycelial Growth Inhibition | 15.1 |

| Fusarium graminearum | Mycelial Growth Inhibition | 25.9 |

Mechanism of Action

Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic substrates via a four-electron reduction of molecular oxygen to water. This process is mediated by a cluster of four copper atoms organized into three distinct sites (Type 1, Type 2, and Type 3). The precise mechanism of inhibition for this compound has not been elucidated. However, based on the behavior of other known laccase inhibitors, a plausible mechanism involves the binding of this compound to the active site of the enzyme, likely interacting with the copper centers to disrupt the electron transfer relay, thereby preventing substrate oxidation.

Proposed mechanism of this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a fungal laccase inhibitor.

Laccase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on laccase activity using a common substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Materials:

-

Purified fungal laccase (e.g., from Trametes versicolor or a recombinant source)

-

ABTS substrate solution (10 mM in 100 mM sodium acetate buffer, pH 5.0)

-

This compound stock solution (in DMSO or other suitable solvent)

-

100 mM Sodium acetate buffer (pH 5.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in sodium acetate buffer. The final concentrations should typically range from 0.1 µM to 100 µM. Include a solvent control (DMSO without inhibitor).

-

In a 96-well microplate, add 20 µL of each this compound dilution (or solvent control) to triplicate wells.

-

Add 160 µL of sodium acetate buffer to each well.

-

Add 10 µL of the purified laccase solution to each well to initiate a pre-incubation period. Mix gently and incubate at 25°C for 10 minutes.

-

To start the reaction, add 10 µL of the ABTS substrate solution to each well.

-

Immediately measure the increase in absorbance at 420 nm every 30 seconds for 10 minutes using a microplate reader. The rate of ABTS oxidation is proportional to the laccase activity.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for laccase inhibition assay.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the agar dilution method to assess the effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

-

Magnaporthe oryzae or other target fungus culture

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

Procedure:

-

Prepare sterile PDA medium and cool it to 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the same concentration of DMSO.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubate the plates at 28°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value.

Conclusion

This compound represents a promising candidate for the development of novel fungicides targeting the essential laccase enzymes of pathogenic fungi. The technical information and protocols provided in this guide offer a framework for the comprehensive evaluation of its inhibitory and antifungal properties. Further research is warranted to elucidate the precise mechanism of action of this compound and to validate its efficacy in field conditions. The continued exploration of laccase inhibitors will be pivotal in the ongoing search for effective and sustainable solutions for crop protection.

References

Preliminary Studies on a Novel Laccase Inhibitor for Magnaporthe oryzae

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Note: Publicly available information on "Laccase-IN-2" is limited. This document provides a comprehensive overview of a closely related and well-characterized laccase inhibitor, a cinnamaldehyde thiosemicarbazide derivative designated as compound a2 , which demonstrates significant antifungal activity against Magnaporthe oryzae, the causative agent of rice blast disease. The data and protocols presented herein are based on published preliminary studies of compound a2 and serve as a technical guide for research and development in this area.

Introduction

Magnaporthe oryzae poses a significant threat to global rice production, causing the devastating rice blast disease. The fungus's pathogenicity is linked to various factors, including the production of melanin, which is crucial for the structural integrity and function of the appressorium, a specialized infection structure. Laccase, a multi-copper oxidase, is a key enzyme in the melanin biosynthesis pathway of M. oryzae. Inhibition of laccase activity presents a promising strategy for the development of novel fungicides to control this pathogen. This whitepaper details the preliminary findings on compound a2, a potent laccase inhibitor, and provides a guide to the experimental methodologies used in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on compound a2.

Table 1: Antifungal Activity of Compound a2 against Magnaporthe oryzae

| Compound | EC50 (µg/mL) |

| a2 | 9.71 |

| Isoprothiolane (Commercial Fungicide) | 18.62 |

Table 2: Laccase Inhibitory Activity of Compound a2

| Compound | IC50 (mmol/L) |

| a2 | 0.18 |

| PMDD-5Y (Lead Compound) | 0.33 |

| Cysteine (Positive Control) | 0.30 |

Experimental Protocols

Synthesis of Cinnamaldehyde Thiosemicarbazide Derivatives (e.g., Compound a2)

This protocol describes a general method for the synthesis of cinnamaldehyde thiosemicarbazone derivatives.

Materials:

-

Appropriate thiosemicarbazide

-

Cinnamaldehyde

-

Methanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar amounts of the desired thiosemicarbazide and cinnamaldehyde in methanol.

-

Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid product with cold methanol and dry it to obtain the final cinnamaldehyde thiosemicarbazone derivative.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC50) of a compound against the mycelial growth of Magnaporthe oryzae.

Materials:

-

Magnaporthe oryzae culture

-

Potato Dextrose Agar (PDA) medium

-

Test compound (e.g., compound a2) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add the test compound at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A control plate with only the solvent should be included.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing M. oryzae colony.

-

Incubate the plates at an optimal temperature (e.g., 28°C) in the dark.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a significant size.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Laccase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.

Materials:

-

Purified laccase from M. oryzae or a commercial source

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Sodium acetate buffer (pH 5.0)

-

Test compound (e.g., compound a2) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing sodium acetate buffer, laccase enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ABTS substrate to each well.

-

Immediately measure the increase in absorbance at 420 nm over time, which corresponds to the oxidation of ABTS by laccase.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Calculate the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration and performing a regression analysis.

Scanning Electron Microscopy (SEM) of Fungal Mycelium

This protocol allows for the visualization of morphological changes in M. oryzae mycelium after treatment with an inhibitor.

Materials:

-

Magnaporthe oryzae culture grown in the presence and absence of the test compound

-

Glutaraldehyde solution (2.5%) in phosphate buffer

-

Phosphate buffer

-

Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)

-

Critical point dryer

-

SEM stubs

-

Sputter coater (gold or gold-palladium)

-

Scanning Electron Microscope

Procedure:

-

Carefully excise small blocks of agar with fungal mycelium from both treated and control plates.

-

Fix the samples in 2.5% glutaraldehyde in phosphate buffer for several hours at 4°C.

-

Wash the samples multiple times with phosphate buffer to remove the fixative.

-

Dehydrate the samples through a graded ethanol series, with each step lasting for about 15-20 minutes.

-

Perform critical point drying to remove the ethanol without causing structural damage.

-

Mount the dried samples onto SEM stubs using conductive adhesive.

-

Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.

-

Observe the samples under a scanning electron microscope to analyze the mycelial morphology.

Visualizations

Laccase-Mediated Melanin Biosynthesis Pathway in Magnaporthe oryzae

The following diagram illustrates the role of laccase in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a critical process for the pathogenicity of M. oryzae. Inhibition of laccase disrupts this pathway, leading to a compromised appressorial function.

Caption: Laccase role in the DHN melanin biosynthesis pathway of M. oryzae.

Experimental Workflow for Antifungal Activity Assessment

This diagram outlines the key steps involved in evaluating the antifungal efficacy of a novel laccase inhibitor.

Caption: Workflow for evaluating the antifungal activity of a laccase inhibitor.

Logical Relationship of Laccase Inhibition and Fungal Pathogenicity

The following diagram illustrates the logical connection between laccase inhibition and the reduction of fungal pathogenicity.

Caption: Consequence of laccase inhibition on fungal pathogenicity.

Methodological & Application

Application Notes and Protocols: Laccase-IN-2 for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccase-IN-2 is a potent inhibitor of laccase, a multi-copper oxidase enzyme that plays a crucial role in various biological processes, including lignin degradation and fungal pathogenesis. As a thiosemicarbazide derivative, this compound has demonstrated significant antifungal activity, particularly against the rice blast fungus Magnaporthe oryzae, by targeting its laccase enzyme. These application notes provide a detailed experimental protocol for characterizing the inhibitory effects of this compound on laccase activity.

Mechanism of Action

Laccases (EC 1.10.3.2) are enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds by reducing molecular oxygen to water. This process involves a series of one-electron transfer reactions mediated by copper centers within the enzyme's active site. This compound is believed to inhibit this catalytic cycle, thereby disrupting essential pathways for fungal growth and survival. The precise mechanism of inhibition, whether competitive, non-competitive, or mixed, can be elucidated through kinetic studies as described in the protocols below.

Quantitative Data Summary